Cas no 2227802-22-2 (rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine)

rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine
- rac-[(1R,2R)-2-(2-cyclopentylethyl)cyclopropyl]methanamine
- EN300-1825352
- 2227802-22-2
-
- Inchi: 1S/C11H21N/c12-8-11-7-10(11)6-5-9-3-1-2-4-9/h9-11H,1-8,12H2/t10-,11+/m1/s1
- InChI Key: QGMOYBFJJGYQNM-MNOVXSKESA-N
- SMILES: NC[C@@H]1C[C@H]1CCC1CCCC1
Computed Properties
- Exact Mass: 167.167399674g/mol
- Monoisotopic Mass: 167.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26Ų
rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1825352-0.1g |
rac-[(1R,2R)-2-(2-cyclopentylethyl)cyclopropyl]methanamine |
2227802-22-2 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1825352-1.0g |
rac-[(1R,2R)-2-(2-cyclopentylethyl)cyclopropyl]methanamine |
2227802-22-2 | 1g |
$1315.0 | 2023-05-27 | ||
Enamine | EN300-1825352-5.0g |
rac-[(1R,2R)-2-(2-cyclopentylethyl)cyclopropyl]methanamine |
2227802-22-2 | 5g |
$3812.0 | 2023-05-27 | ||
Enamine | EN300-1825352-0.05g |
rac-[(1R,2R)-2-(2-cyclopentylethyl)cyclopropyl]methanamine |
2227802-22-2 | 0.05g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1825352-1g |
rac-[(1R,2R)-2-(2-cyclopentylethyl)cyclopropyl]methanamine |
2227802-22-2 | 1g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1825352-2.5g |
rac-[(1R,2R)-2-(2-cyclopentylethyl)cyclopropyl]methanamine |
2227802-22-2 | 2.5g |
$2576.0 | 2023-09-19 | ||
Enamine | EN300-1825352-0.25g |
rac-[(1R,2R)-2-(2-cyclopentylethyl)cyclopropyl]methanamine |
2227802-22-2 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1825352-10.0g |
rac-[(1R,2R)-2-(2-cyclopentylethyl)cyclopropyl]methanamine |
2227802-22-2 | 10g |
$5652.0 | 2023-05-27 | ||
Enamine | EN300-1825352-0.5g |
rac-[(1R,2R)-2-(2-cyclopentylethyl)cyclopropyl]methanamine |
2227802-22-2 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1825352-10g |
rac-[(1R,2R)-2-(2-cyclopentylethyl)cyclopropyl]methanamine |
2227802-22-2 | 10g |
$5652.0 | 2023-09-19 |
rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine Related Literature
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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2. Back matter
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Additional information on rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine
Introduction to Rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine (CAS No. 2227802-22-2)
Rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine, a compound with the chemical identifier CAS No. 2227802-22-2, is a molecule of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of structurally unique amine derivatives that have garnered attention due to their potential biological activities and mechanistic insights into their interactions with biological targets.
The molecular structure of Rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine features a cyclopropyl ring substituted with an amine group at the 2-position, further modified by an ethyl group that is itself attached to a cyclopentyl moiety. This intricate arrangement of functional groups contributes to the compound's distinct physicochemical properties and its potential for selective binding to biological receptors.
In recent years, there has been a growing interest in the development of novel pharmacological agents that can modulate biological pathways in a targeted manner. The structural features of Rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine make it an attractive candidate for further investigation in this context. Specifically, the cyclopropyl ring and the substituted amine group have been identified as key pharmacophoric elements that can interact with various enzymes and receptors.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Preclinical studies have suggested that molecules with similar structural motifs may exhibit properties that are relevant to the modulation of neurotransmitter systems. For instance, the presence of a cyclopropyl ring has been associated with enhanced binding affinity to certain serotonin receptors, which are implicated in conditions such as depression and anxiety.
The synthesis of Rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine presents unique challenges due to its complex stereochemistry. The synthesis must carefully control the stereochemistry at both the 1-position and the 2-position of the cyclopropyl ring to ensure the correct enantiomeric purity. Advances in asymmetric synthesis techniques have enabled researchers to achieve high levels of enantiomeric excess, which is crucial for evaluating the biological activity of chiral compounds.
Recent research has also highlighted the importance of understanding the metabolic fate of such compounds. Rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine undergoes various metabolic transformations in vivo, which can influence its pharmacokinetic profile. Studies using computational modeling have predicted possible metabolic pathways, including oxidation and reduction reactions that could lead to the formation of active or inactive metabolites.
The development of new analytical techniques has further enhanced our ability to study these complex molecules. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are particularly valuable tools for characterizing Rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine and its derivatives. These techniques provide detailed information about the molecular structure and purity of the compound, which is essential for both preclinical and clinical studies.
In conclusion, Rac-(1R,2R)-2-(2-cyclopentylethyl)cyclopropylmethanamine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at treating neurological disorders and other conditions. As our understanding of its synthetic pathways and metabolic fate continues to evolve, so too will our ability to harness its therapeutic potential.
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